Lead iron sulfide
Description
Structure
2D Structure
Properties
Molecular Formula |
Fe2Pb2S5 |
|---|---|
Molecular Weight |
6.9e+02 g/mol |
IUPAC Name |
iron(3+);lead(2+);pentasulfide |
InChI |
InChI=1S/2Fe.2Pb.5S/q2*+3;2*+2;5*-2 |
InChI Key |
ZTSBYQBGXIRAKS-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Preparation Methods
Molecular Crystal Synthesis
This category includes chemical vapor deposition, hydrothermal synthesis, chemical co-precipitation, and high-temperature pyrolysis. These methods offer control over crystal structure, morphology, and composition.
| Method | Description | Typical Iron Sources | Typical Sulfur Sources | Notes on Lead Incorporation |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Growth of thin films or crystals at high temperature using gaseous precursors. | FeCl2·4H2O, Fe(NO3)3·9H2O, FeSO4 | Sulfur powder, di-tert-butyl disulfide | Lead precursors (e.g., PbCl2) can be co-introduced in vapor phase for doping or alloying. |
| Hydrothermal Synthesis | Reaction in aqueous solution at elevated temperature and pressure, promoting crystal growth. | FeSO4·7H2O, FeCl2·4H2O | Thiourea, Na2S, Na2S2O3 | Lead salts (e.g., Pb(NO3)2) can be dissolved in precursor solution for co-precipitation. |
| Chemical Co-precipitation | Mixing iron and sulfur salts in aqueous solution under controlled pH and atmosphere to precipitate sulfides. | Ferrous chloride, ferric sulfate, ammonium ferrous sulfate | Sodium sulfide, thiourea | Lead ions can be introduced simultaneously to form mixed sulfide precipitates. |
| High-Temperature Pyrolysis | Thermal decomposition of precursors at high temperatures to form sulfides. | Various iron salts | Sulfur powder | Lead compounds can be included in precursor mix for alloy sulfide formation. |
The reaction parameters such as temperature, time, pH, and precursor ratios critically influence the phase and morphology of the final product. For example, hydrothermal synthesis at 180–200°C for 12–24 hours can yield FeS2 or Fe3S4 crystals, which can be modified by adding lead salts to form lead iron sulfides.
Biosynthesis
Biosynthesis involves microbial reduction processes where bacteria reduce iron and sulfur compounds to form iron sulfide nanoparticles. Sulfate-reducing bacteria (SRB) and ferroreductive bacteria (FRB) reduce Fe3+ and sulfur species to Fe2+ and S2−, respectively, facilitating FeS nanoparticle formation.
| Biosynthetic Agent | Mechanism | Application to this compound Synthesis |
|---|---|---|
| Sulfate-Reducing Bacteria (SRB) | Reduce sulfate to sulfide, which reacts with iron ions to form iron sulfide nanoparticles. | Potential to incorporate Pb2+ ions during microbial synthesis to form mixed Pb-Fe sulfides. |
| Ferroreductive Bacteria (FRB) | Reduce Fe3+ to Fe2+, facilitating sulfide precipitation. | Can be used to biologically synthesize this compound nanoparticles under controlled conditions. |
Biosynthesis is environmentally friendly and allows for the production of nanoparticles with controlled size and morphology. However, the incorporation of lead requires careful adjustment of bacterial culture conditions and metal ion concentrations.
Detailed Preparation Procedures and Research Findings
Chemical Co-precipitation Method
This is the most commonly used method for synthesizing iron sulfides and is adaptable for this compound.
- Prepare aqueous solutions of iron salts (e.g., ferrous chloride) and lead salts (e.g., lead nitrate) in desired molar ratios.
- Prepare a sulfide source solution, typically sodium sulfide or thiourea.
- Mix the metal salt solutions under anoxic conditions (to prevent oxidation) with stirring.
- Slowly add the sulfide source solution to precipitate metal sulfides.
- Control pH (usually alkaline to neutral) and temperature (room temperature to 80°C).
- Age the precipitate for a specific time to allow crystal growth.
- Filter, wash, and dry the precipitate under inert atmosphere.
- The molar ratio of Pb:Fe affects the phase composition and crystallinity of the product.
- Higher lead content tends to form lead sulfide (PbS) phases alongside iron sulfides, potentially forming composite materials rather than a single-phase this compound.
- Particle size and morphology can be controlled by adjusting temperature and pH.
- Stabilizers such as carboxymethyl cellulose (CMC) or other polymers can reduce aggregation and improve dispersibility.
Hydrothermal Synthesis
- Dissolve iron and lead salts in water along with sulfur sources like thiourea.
- Transfer the solution into a sealed autoclave.
- Heat at 180–200°C for 12–24 hours.
- Cool, collect precipitates by centrifugation or filtration.
- Wash and dry under inert atmosphere.
- Hydrothermal conditions promote the formation of well-crystallized sulfide phases.
- Lead incorporation can modify the crystal lattice and electronic properties.
- Studies show that iron sulfides synthesized hydrothermally exhibit superior catalytic and magnetic properties, which can be tuned by lead doping.
Chemical Vapor Deposition (CVD)
- Use iron and lead precursors in vapor form along with sulfur-containing gases.
- Deposit on substrates at high temperatures (400–600°C).
- Control gas flow rates, temperature, and precursor ratios to tune film composition.
Biosynthesis
- Culture sulfate-reducing bacteria in media containing iron and lead salts.
- Maintain anaerobic conditions.
- Allow bacteria to reduce sulfate and iron, precipitating sulfide nanoparticles.
- Harvest nanoparticles by centrifugation.
- Biosynthesized iron sulfide nanoparticles are environmentally benign.
- Lead incorporation depends on bacterial tolerance and metal ion concentrations.
- Nanoparticles produced have uniform size distribution and high reactivity.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Suitability for this compound |
|---|---|---|---|
| Chemical Co-precipitation | Simple, low cost, scalable | Particle aggregation, phase purity issues | High; widely used for mixed sulfides |
| Hydrothermal Synthesis | High crystallinity, controlled morphology | Requires autoclave, longer reaction times | High; effective for complex sulfide phases |
| Chemical Vapor Deposition | Precise control, thin films | High temperature, complex setup | Moderate; good for films, less for bulk |
| Biosynthesis | Eco-friendly, uniform nanoparticles | Slow, limited metal tolerance | Moderate; promising for nanoparticles |
Research Data Table: Effect of Synthesis Parameters on Iron Sulfide Properties (Adapted from Literature)
Chemical Reactions Analysis
Types of Reactions
Lead iron sulfide undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can oxidize to form lead and iron oxides.
Reduction: this compound can be reduced to its constituent metals using reducing agents such as hydrogen or carbon monoxide.
Substitution: This compound can undergo substitution reactions with other metal ions, leading to the formation of different metal sulfides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrochloric acid, sulfuric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lead and iron oxides, sulfates, and other metal sulfides. These products are often used in various industrial applications .
Scientific Research Applications
Lead iron sulfide has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead and iron compounds.
Biology: this compound nanoparticles have been studied for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: The compound’s unique properties make it a candidate for use in cancer treatment and other medical therapies.
Industry: This compound is used in the production of batteries, pigments, and other industrial materials
Mechanism of Action
The mechanism by which lead iron sulfide exerts its effects involves the interaction of its constituent ions with various molecular targets. For example, in biological systems, the iron ions can participate in redox reactions, while the lead ions can interact with cellular proteins and enzymes. These interactions can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Lead Sulfide (PbS) and Iron Sulfide (FeS): Key Properties
Lead(II) Sulfide (PbS)
- Chemical Formula : PbS
- Crystal Structure : Sodium chloride (NaCl) type .
- Semiconductor Type : p-type with a narrow bandgap (~0.37 eV), enabling infrared (IR) detection .
- Applications: Principal ore of lead (galena). Used in quantum dots and nanoparticles for solar cells . Thermoelectric material due to high dielectric constant .
- Toxicity : Relatively low toxicity in its stable form, but pyrolysis releases toxic lead and sulfur oxides .
Iron(II) Sulfide (FeS)
- Chemical Formula: FeS (often non-stoichiometric).
- Crystal Structure : Hexagonal/Nickel arsenide type .
- Reactivity : Reacts with acids to produce hydrogen sulfide (H₂S), a hazardous gas .
- Applications :
- Challenges : Polymorphism and kinetic instability; slight compositional changes alter optoelectronic properties .
Comparison with Similar Sulfide Compounds
Pyrite (FeS₂)
- Structure : Cubic (disulfide with Fe²⁺ and S₂²⁻) .
- Semiconductor : n-type with a bandgap of ~0.95 eV, suitable for photovoltaics .
- Key Difference from FeS : Higher sulfur content and stability under oxidative conditions.
Zinc Sulfide (ZnS)
- Structure : Sphalerite (cubic) or wurtzite (hexagonal).
- Applications : LEDs, optical coatings (from ).
- Comparison with PbS : Wider bandgap (~3.7 eV), making it suitable for UV applications, unlike PbS’s IR focus.
Tin(II) Sulfide (SnS)
- Structure : Layered orthorhombic.
- Semiconductor : p-type with a bandgap of ~1.3 eV.
Data Tables
Table 1: Structural and Electronic Properties
Table 2: Stability and Toxicity
Research Findings and Challenges
- Lead Sulfide: Doping with transition metals (e.g., Co, Ni) enhances optical properties for photovoltaic applications . However, PbS nanoparticles require careful handling due to lead’s toxicity .
- Iron Sulfide : Polymorphic complexity (e.g., mackinawite, pyrrhotite) complicates synthetic control. Defects in FeS significantly impact electronic properties .
- Industrial Relevance : In Pb-Zn ore processing, optimizing grinding fineness improves separation efficiency of PbS/FeS mixtures .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Temperature Range | Atmosphere | Particle Size (nm) | Purity (%) |
|---|---|---|---|---|
| Solid-state reaction | 800–1000°C | Argon | 500–2000 | 95–98 |
| Hydrothermal | 150–200°C | Aqueous | 20–100 | 90–95 |
| Mechanochemical | Room–300°C | Air | 50–500 | 85–92 |
How can structural and compositional homogeneity of PbFeS be validated?
Level: Basic
Answer:
Combined characterization techniques are critical:
- XRD : Confirm crystal structure (e.g., orthorhombic vs. cubic phases) and detect impurities like PbO or Fe₃O₄ .
- SEM-EDS : Map elemental distribution to identify stoichiometric deviations.
- XPS : Analyze surface composition and oxidation states (e.g., Fe²⁺ vs. Fe³⁺).
- TEM : Resolve nanoscale defects or phase segregation.
Key Consideration: Cross-validate results using ≥2 methods to mitigate instrument-specific biases.
Why do contradictory reports exist regarding PbFeS’s electronic conductivity?
Level: Advanced
Answer:
Discrepancies arise from:
- Synthesis conditions : Excess sulfur in hydrothermal methods introduces sulfur vacancies, altering bandgap and conductivity .
- Doping effects : Unintentional impurities (e.g., oxygen) during solid-state synthesis act as charge carriers or traps.
- Measurement techniques : Hall effect vs. four-point probe may yield conflicting results due to surface vs. bulk contributions.
Resolution: Standardize synthesis protocols and use ultra-high-purity precursors (>99.99%) to minimize variability.
What computational models best predict PbFeS’s thermodynamic stability under varying conditions?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculate formation energies and phase diagrams. Predicts stability of PbFeS vs. competing phases (e.g., PbS + FeS₂) at high temperatures .
- Calphad Method : Integrate experimental data (e.g., solubility of Pb in FeS mattes at 1000–1200°C) to model phase equilibria .
Q. Table 2: Solubility of Pb in FeS Mattes
| Temperature (°C) | Pb Solubility (wt%) | Phase Observed |
|---|---|---|
| 1000 | 8.2 ± 0.5 | PbFeS + Fe₃O₄ |
| 1200 | 12.7 ± 0.8 | PbFeS (homogeneous) |
How do environmental factors influence PbFeS’s degradation in geological or industrial settings?
Level: Advanced
Answer:
Degradation mechanisms include:
- Oxidation : Exposure to O₂ and H₂O forms PbSO₄ and FeOOH, confirmed by accelerated aging tests (85°C, 85% RH) .
- Microbial activity : Sulfate-reducing bacteria catalyze sulfide dissolution, releasing toxic Pb²⁺.
- pH dependence : Below pH 4, rapid dissolution occurs; above pH 7, surface passivation slows degradation.
Mitigation: Coat PbFeS with inert layers (e.g., carbon) or alloy with stabilizing elements (e.g., Zn).
What advanced spectroscopic techniques resolve overlapping signals in PbFeS analysis?
Level: Advanced
Answer:
- Synchrotron XRD : High-resolution phase identification under operando conditions (e.g., heating/cooling cycles).
- Mössbauer spectroscopy : Distinguish Fe²⁺ and Fe³⁺ sites with ±0.01 mm/s precision.
- Neutron diffraction : Locate light elements (e.g., S) in the crystal lattice, complementing XRD.
Case Study: Neutron diffraction revealed S vacancies as the primary defect in mechanochemically synthesized PbFeS .
How can mechanochemical synthesis parameters be optimized for scalable PbFeS production?
Level: Advanced
Answer:
Critical parameters include:
- Milling time : 10–20 hours balances crystallinity and contamination from grinding media.
- Ball-to-powder ratio : 20:1 minimizes cold welding while ensuring efficient energy transfer.
- Atmosphere : Argon reduces oxidation; adding 1–2 wt% stearic acid prevents agglomeration.
Trade-off: Longer milling increases amorphization, requiring post-annealing at 400°C to restore crystallinity.
What role do interfacial defects play in PbFeS-based photovoltaic applications?
Level: Advanced
Answer:
Grain boundaries and dislocations in PbFeS thin films:
- Beneficial : Act as charge transport pathways in low-dimensional structures (e.g., quantum dots).
- Detrimental : Recombination centers in bulk heterojunctions, reducing efficiency.
Strategy: Use epitaxial growth on lattice-matched substrates (e.g., MgO) to minimize defects.
How do conflicting reports on PbFeS’s magnetic properties arise?
Level: Advanced
Answer:
- Sample purity : Fe₃O₄ impurities (>1%) induce ferrimagnetism, masking PbFeS’s intrinsic antiferromagnetic order .
- Measurement temperature : Néel temperature (Tₙ) varies from 50–80 K depending on stoichiometry.
Best Practice: Use SQUID magnetometry with field-cooled/zero-field-cooled protocols to isolate intrinsic behavior.
What strategies reconcile discrepancies between theoretical predictions and experimental data for PbFeS?
Level: Advanced
Answer:
- Hybrid DFT+U : Adjust Hubbard U parameters to account for strong electron correlations in Fe 3d orbitals.
- In-situ characterization : Monitor phase transitions during synthesis (e.g., synchrotron XRD at 1000°C) to validate computational models.
Example: DFT overestimates PbFeS’s bandgap by 0.3 eV; incorporating spin-orbit coupling reduces error to ±0.05 eV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
